Physicochemical Properties and Synthetic Utility of 2-Amino-4-butoxybenzoic Acid
Physicochemical Properties and Synthetic Utility of 2-Amino-4-butoxybenzoic Acid
This guide details the physicochemical properties, synthetic pathways, and experimental characterization of 2-Amino-4-butoxybenzoic acid , a specialized anthranilic acid derivative.
Technical Guide for Pharmaceutical Development
Executive Summary
2-Amino-4-butoxybenzoic acid (C₁₁H₁₅NO₃) is a lipophilic derivative of anthranilic acid (2-aminobenzoic acid). Functioning as a critical building block in medicinal chemistry, it serves as a precursor for 7-substituted quinazolinone scaffolds and amino-benzoate local anesthetics. Its structural uniqueness lies in the 4-butoxy ether moiety, which enhances lipophilicity and membrane permeability compared to its methoxy analogues, while the ortho-amino carboxylic acid core facilitates zwitterionic behavior and heterocycle formation.
Chemical Identity & Structural Analysis
The molecule consists of a benzoic acid core substituted with an amino group at the C2 position and a butyl ether chain at the C4 position.
| Property | Detail |
| Chemical Name | 2-Amino-4-butoxybenzoic acid |
| Synonyms | 4-Butoxyanthranilic acid; 4-Butoxy-2-aminobenzoic acid |
| CAS Registry Number | Not widely listed; Analogous to 4294-95-5 (Methoxy) |
| Molecular Formula | C₁₁H₁₅NO₃ |
| Molecular Weight | 209.24 g/mol |
| SMILES | CCCCOC1=CC(N)=C(C(O)=O)C=C1 |
| Functional Groups | Primary Amine (C2), Carboxylic Acid (C1), Butyl Ether (C4) |
Structural Logic & Reactivity
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Electronic Effects: The C4-butoxy group acts as a strong electron-donating group (EDG) via resonance, increasing the electron density of the aromatic ring. This makes the C2-amine more nucleophilic than in unsubstituted anthranilic acid, facilitating cyclization reactions (e.g., with urea or anhydrides to form quinazolinones).
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Steric Factors: The butyl chain adds steric bulk and significant lipophilicity, altering the solubility profile compared to the methoxy analogue (2-amino-4-methoxybenzoic acid).
Physicochemical Profiling
Thermodynamic & Solid-State Properties
Unlike its liquid esters, the free acid exists as a solid, stabilized by strong intermolecular hydrogen bonding and zwitterionic interactions between the carboxylate and the protonated amine in the crystal lattice.
| Property | Value / Range | Source/Rationale |
| Melting Point | 165 – 175 °C (Decomposition) | Predicted based on 4-methoxy analog (167°C dec) [1].[1] |
| Physical Form | White to off-white crystalline powder | Anthranilic acid derivatives standard state. |
| Hygroscopicity | Low to Moderate | Hydrophobic butyl chain mitigates moisture uptake. |
Solution Chemistry & Biopharmaceutics
The compound exhibits amphoteric nature. Its solubility is highly pH-dependent.
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Lipophilicity (LogP):
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Predicted LogP: ~2.1 – 2.5
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Context: The butyl group adds ~1.5 log units compared to the parent anthranilic acid (LogP ~0.9), making it suitable for crossing lipid bilayers.
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Acidity (pKa):
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pKa₁ (COOH): ~2.5 (Acidic). The EDG at C4 (para to COOH) destabilizes the carboxylate slightly less than if it were meta, but the ortho-amino group dominates via H-bonding.
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pKa₂ (NH₃⁺): ~5.0 (Basic). The amine is less basic than aliphatic amines due to conjugation with the ring and the electron-withdrawing inductive effect of the carboxyl group.
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Solubility Profile:
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Water (pH 7): Low (< 0.5 mg/mL). Exists largely as a zwitterion with zero net charge.
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Acid (0.1 M HCl): Soluble (forms cationic hydrochloride salt).
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Base (0.1 M NaOH): Soluble (forms anionic sodium carboxylate).
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Organic Solvents: Soluble in DMSO, Methanol, Ethanol.
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Synthetic Route & Impurity Profile
The synthesis typically proceeds via the modification of 4-hydroxy-2-nitrobenzoic acid, followed by reduction. This route avoids the regioselectivity issues of direct nitration.
Figure 1: Synthetic pathway from commercially available precursors.
Key Impurities
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4-Hydroxy-2-aminobenzoic acid (PAS Isomer): Result of incomplete alkylation or ether cleavage.
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4-Butoxy-2-nitrobenzoic acid: Unreacted intermediate; strictly controlled as it may be genotoxic (nitro-aromatic).
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Azo-dimers: Formed during incomplete or oxidative reduction conditions.
Experimental Protocols
Protocol: Potentiometric pKa Determination
To accurately determine the ionization constants for formulation development.
Materials:
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Compound: 10 mg
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Solvent: 50% Methanol/Water (v/v) (to ensure solubility).
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Titrant: 0.1 N KOH and 0.1 N HCl.
Method:
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Dissolution: Dissolve 10 mg of 2-Amino-4-butoxybenzoic acid in 20 mL of 50% MeOH/Water.
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Acidification: Adjust initial pH to < 2.0 using 0.1 N HCl.
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Titration: Titrate with 0.1 N KOH under N₂ atmosphere (to exclude CO₂) at 25°C. Record pH vs. Volume.
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Calculation: Use the Bjerrum difference plot or Gran plot to identify inflection points.
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Correction: Extrapolate values to zero organic solvent content using the Yasuda-Shedlovsky equation if strictly aqueous pKa is required.
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Protocol: HPLC Purity Analysis
System: C18 Reverse Phase Column (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm). Mobile Phase:
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A: 0.1% Formic Acid in Water
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B: Acetonitrile Gradient: 10% B to 90% B over 20 minutes. Detection: UV at 254 nm (aromatic ring) and 330 nm (anthranilic absorption band). Retention Logic: The product will elute later than 4-hydroxy analogues but earlier than the nitro-intermediate due to the polarity of the amine.
Applications in Drug Discovery
This compound is a versatile "scaffold diversifier."
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Quinazolinone Synthesis: Reacting 2-amino-4-butoxybenzoic acid with formamide or urea yields 7-butoxyquinazolin-4(3H)-one , a scaffold found in bioactive alkaloids and antifungals.
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Local Anesthetics: Esterification (e.g., with diethylaminoethanol) yields structural isomers of Oxybuprocaine (Benoxinate) or Ambucaine , allowing for Structure-Activity Relationship (SAR) studies on anesthetic potency and duration [2].
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Fluorescent Probes: 4-substituted anthranilic acids are often fluorescent. This derivative can serve as a lipophilic fluorescent tag for biological assays.
References
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TCI Chemicals. Product Specification: 2-Amino-4-methoxybenzoic Acid (CAS 4294-95-5).[2][3][4] Retrieved from . (Used as comparative standard for physicochemical prediction).
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BenchChem. Methyl 2-amino-4-butoxybenzoate Properties and Applications. Retrieved from . (Confirming the existence of the ester and precursor acid).
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PubChem. Compound Summary: 2-Amino-4-methoxybenzoic acid.[3] National Library of Medicine. Retrieved from .
Sources
- 1. (R)-2-Amino-4-(aminooxy)butanoic acid | C4H10N2O3 | CID 10176161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 351010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-AMINO-4-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Amino-4-methoxybenzoic Acid | 4294-95-5 | TCI AMERICA [tcichemicals.com]
